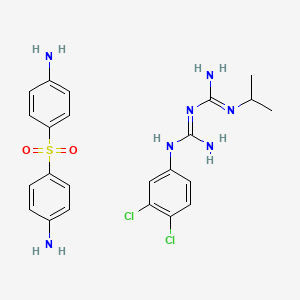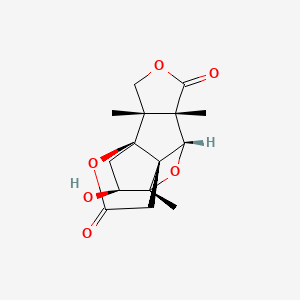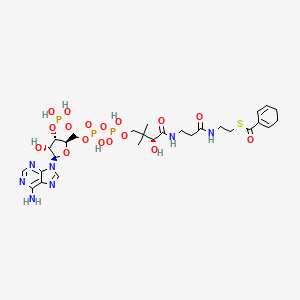
Ep-atta(4-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ep-atta(4-) is a tetracarboxylic acid anion. It derives from an atta(4-).
Aplicaciones Científicas De Investigación
Electroporation in Gene Therapy and Immunotherapeutics
Electroporation (EP) has been a fundamental tool in scientific research for over 25 years, primarily aiding in the transfer of DNA into cells in vitro. It's particularly significant in enhancing the transfer of DNA vaccines and therapeutic plasmids to various tissues in vivo, like skin, muscle, and tumors. This results in high expression levels and often clinical benefits. EP's refinement and optimization for nonviral gene transfer has led to various clinical trials, showcasing its potential in treating a wide array of conditions in humans and other species (Bodles-Brakhop, Heller, & Draghia‐Akli, 2009).
EP in Antitumor Electrochemotherapy
EP is extensively used in molecular and cellular biology labs for introducing foreign DNA and other molecules into living cells. Its in vivo applications have recently expanded, especially in biomedical applications like antitumor electrochemotherapy. This interdisciplinary field combines physics, chemistry, and biology, with electrochemotherapy already entering clinical trials. EP's efficiency in delivering cytotoxic drugs into tumor cells is a promising advancement in cancer treatment (Mir et al., 1995).
EP in Fusion Research and Energetic Particle Physics
The progress in energetic particle (EP) physics in fusion research has been significant, especially since the introduction of deuterium–tritium experiments. EP physics has influenced fusion research in various ways, including limitations imposed by Alfvén eigenmodes, with substantial advancements in tokamaks, spherical tori, and stellarators. This research is vital for understanding the complexities of burning plasma experiments like ITER (Gorelenkov, Pinches, & Toi, 2014).
EP and Pulsar Timing Arrays in Astrophysics
The European Pulsar Timing Array (EPTA) demonstrates the application of EP in astrophysics, particularly in detecting gravitational waves using high-precision pulsar timing. EPTA's collaboration with major European telescopes highlights EP's role in cutting-edge astrophysical research, contributing significantly to the understanding of gravitational waves and the universe's dynamics (Ferdman et al., 2010; Kramer & Champion, 2013).
EP in Energy Extraction and Biomedical Engineering
A novel application of EP can be seen in energy extraction from the biologic battery in the inner ear. This approach uses the endocochlear potential (EP) as a power source for electronic devices, demonstrating a unique intersection of biology and technology. Such applications are crucial for developing new biomedical devices and sensors for various health conditions (Mercier et al., 2012).
EP in Electroporative Gene Delivery
In vivo electroporation has emerged as a leading technology for nonviral gene therapies and nucleic acid vaccines. It involves pulsed electric fields to enhance cell permeability and facilitate the transit of exogenous polynucleotide across the cytoplasmic membrane. This technology's efficacy is governed by critical parameters like cell size, field strength, and pulse duration, which must be optimized for each tissue (Somiari et al., 2000).
Propiedades
Fórmula molecular |
C39H29N5O10-4 |
|---|---|
Peso molecular |
727.7 g/mol |
Nombre IUPAC |
2-[[6-[6-[6-[[bis(carboxylatomethyl)amino]methyl]pyridin-2-yl]-4-(15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-1-yl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C39H33N5O10/c45-34(46)19-43(20-35(47)48)17-24-7-5-13-30(40-24)32-15-23(39-28-11-3-1-9-26(28)38(53-54-39)27-10-2-4-12-29(27)39)16-33(42-32)31-14-6-8-25(41-31)18-44(21-36(49)50)22-37(51)52/h1-16,38H,17-22H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)/p-4 |
Clave InChI |
YSUMREQLPRTMLX-UHFFFAOYSA-J |
SMILES canónico |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(OO3)C5=CC(=NC(=C5)C6=CC=CC(=N6)CN(CC(=O)[O-])CC(=O)[O-])C7=CC=CC(=N7)CN(CC(=O)[O-])CC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(2-Carboxy-2-hydroxy-ethylcarbamoyl)-2-phenyl-ethylamino]-4-phenyl-butyric acid](/img/structure/B1244398.png)
![5-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidyl]-2,2-diphenyl-pentanenitrile](/img/structure/B1244399.png)
![{1-[2-(4-Carbamimidoyl-benzoylamino)-propionyl]-piperidin-4-yloxy}-acetic acid](/img/structure/B1244400.png)

![(2R,3R,4S)-4-Benzo[1,3]dioxol-5-yl-2-(3-fluoro-4-methoxy-phenyl)-1-{2-[(pentane-1-sulfonyl)-propyl-amino]-ethyl}-pyrrolidine-3-carboxylic acid](/img/structure/B1244402.png)

![6-[2-(5-Hydroxy-5-methylhexyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxylic acid](/img/structure/B1244405.png)
![Tetrasodium;2-[[4-[[4-[[5-[[5-[(1,5-disulfonatonaphthalen-2-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoylamino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,5-disulfonate](/img/structure/B1244410.png)



![N-[2-[2-(dibutylamino)ethylamino]-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B1244416.png)

